2-(3,4-dihydro-2H-1-benzopyran-8-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(3,4-dihydro-2H-1-benzopyran-8-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-8-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethanamine Group: The ethanamine group can be introduced through a nucleophilic substitution reaction using an appropriate amine precursor.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2H-1-benzopyran-8-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides, acids, or bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in modulating biological pathways and has been studied for its effects on cellular processes.
Medicine: Due to its biological activity, it is being explored for potential therapeutic applications, including as an anti-inflammatory or neuroprotective agent.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-8-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1-benzopyran: A structurally similar compound with a benzopyran ring but lacking the ethanamine group.
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Another benzopyran derivative with different substituents on the ring.
Uniqueness
2-(3,4-dihydro-2H-1-benzopyran-8-yl)ethan-1-amine hydrochloride is unique due to the presence of the ethanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H16ClNO |
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Molecular Weight |
213.70 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-chromen-8-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10;/h1,3-4H,2,5-8,12H2;1H |
InChI Key |
TVTPQVKOEOESQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)CCN)OC1.Cl |
Origin of Product |
United States |
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